N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide
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Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide, commonly known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMP is a synthetic compound that belongs to the class of pyrazine derivatives, and it has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Melatonin Receptor Agonists
Research has developed novel tricyclic indan derivatives, including those with furan analogues, as potent and selective ligands for the MT(1) melatonin receptor. These compounds exhibit promising effects in promoting sleep and improving circadian rhythm disorders, highlighting their potential therapeutic applications for insomnia and related conditions (Uchikawa et al., 2002).
Novel Synthesis Techniques
The synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives through innovative cyclization techniques showcases the advancement in organic synthesis methodologies. These novel synthesis routes contribute to the development of diverse organic compounds with potential applications in pharmaceuticals and materials science (Reddy et al., 2012).
Anticancer and Antioxidant Activity
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been evaluated for their antioxidant and anticancer activities. These studies provide insights into the development of new therapeutic agents targeting specific cancer types and oxidative stress-related diseases (Tumosienė et al., 2020).
Antibacterial Activity
The antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles has been investigated, indicating the potential of these compounds in addressing bacterial infections and contributing to the development of new antibiotics (Aghekyan et al., 2020).
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-5-2-14(3-6-16)4-7-18(23)22-12-17-19(21-10-9-20-17)15-8-11-25-13-15/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVKLPVIEWIRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide |
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